molecular formula C16H17NO2S B11836039 (S)-2-Amino-3-(benzhydrylthio)propanoic acid

(S)-2-Amino-3-(benzhydrylthio)propanoic acid

Cat. No.: B11836039
M. Wt: 287.4 g/mol
InChI Key: SHOGZCIBPYFZRP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(benzhydrylthio)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzhydrylthio group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(benzhydrylthio)propanoic acid typically involves the reaction of benzhydryl chloride with L-cysteine under basic conditions. The reaction proceeds through the formation of a thioether linkage between the benzhydryl group and the sulfur atom of cysteine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(benzhydrylthio)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-3-(benzhydrylthio)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving sulfur-containing amino acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(benzhydrylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The benzhydrylthio group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions due to the presence of the sulfur atom, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane derivatives: Compounds with similar benzhydryl groups.

    Thioether-containing amino acids: Such as methionine and cysteine.

Uniqueness

(S)-2-Amino-3-(benzhydrylthio)propanoic acid is unique due to the presence of both the benzhydryl and thioether groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in naturally occurring amino acids, making it a valuable compound for research and development .

Biological Activity

(S)-2-Amino-3-(benzhydrylthio)propanoic acid, an amino acid derivative, is characterized by its unique structural features, including a benzhydrylthio group attached to the alpha carbon. This compound has garnered attention for its significant biological activities and potential pharmacological applications. This article delves into its biological activity, synthesis, interaction with biological targets, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C16H19NO2S
  • Molecular Weight : Approximately 303.39 g/mol

The presence of the benzhydrylthio group contributes to its distinct chemical properties, influencing its interactions with various biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to cellular protection against oxidative stress.
  • Neuroprotective Effects : Studies suggest it may play a role in neuroprotection, possibly through modulation of neurotransmitter systems.
  • Binding Affinity : Interaction studies reveal that it can bind to various biological targets, indicating its potential as a pharmacological agent.

Interaction Studies

The interactions of this compound with biological targets are critical for understanding its pharmacological potential. Key findings include:

  • Receptor Binding : The compound shows binding affinity to several receptor types, which could influence signaling pathways involved in neuroprotection and other physiological processes.
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways relevant to disease states.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeatureUnique Aspect
(S)-2-Amino-3-(tritylthio)propanoic acidTrityl group instead of benzhydrylHigher steric hindrance due to trityl group
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acidBenzo[b]thiophenyl groupDifferent aromatic system influencing activity
(R)-2-Amino-3-(benzhydrylthio)propanoic acidEnantiomer of the target compoundPotentially differing biological effects

This table illustrates how the unique combination of an amino acid backbone with a benzhydrylthio side chain imparts distinct properties that may not be present in other similar compounds.

Case Studies and Research Findings

  • Neuroprotective Study :
    A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to controls.
  • Antioxidant Activity Assessment :
    In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its potential as an antioxidant agent. The compound's ability to reduce oxidative damage was quantified using DPPH radical scavenging assays.
  • Receptor Interaction Analysis :
    Binding studies using radiolabeled ligands revealed that this compound interacts with specific neurotransmitter receptors, suggesting a mechanism for its neuroprotective effects.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

(2S)-2-amino-3-benzhydrylsulfanylpropanoic acid

InChI

InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)/t14-/m1/s1

InChI Key

SHOGZCIBPYFZRP-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.